molecular formula C12H11ClN2O2 B3021259 Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate CAS No. 595610-40-5

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B3021259
CAS No.: 595610-40-5
M. Wt: 250.68 g/mol
InChI Key: AAXKEDUSKXDFJA-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound with the molecular formula C₁₂H₁₁ClN₂O₂ (molecular weight: 250.68 g/mol) . Its structure features a pyrazole core substituted at position 3 with a 4-chlorophenyl group and at position 5 with an ethyl carboxylate moiety (Figure 1). This compound has garnered attention due to its versatility as a precursor in synthesizing bioactive derivatives, including antimicrobial and antitumor agents .

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXKEDUSKXDFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70917752
Record name Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

595610-40-5, 938182-43-5
Record name 1H-Pyrazole-3-carboxylic acid, 5-(4-chlorophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=595610-40-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70917752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic or basic conditions to form the desired pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature can vary depending on the specific conditions used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

Overview
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate serves as a versatile building block in the synthesis of pharmaceutical compounds. Its derivatives have shown promise in developing drugs with anti-inflammatory, analgesic, and antimicrobial properties.

Case Study: Anti-inflammatory Properties
A study demonstrated that derivatives of this compound effectively inhibited cyclooxygenase enzymes, which play a crucial role in inflammation. The inhibition of these enzymes can lead to reduced pain and inflammation in various conditions such as arthritis and other inflammatory diseases.

Agrochemicals

Overview
The compound is being investigated for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests and weeds.

Case Study: Herbicidal Activity
Research indicated that certain derivatives of this compound exhibited significant herbicidal activity against common agricultural weeds. These derivatives were found to disrupt the metabolic processes in target plants, leading to effective weed management strategies .

Material Science

Overview
In material science, this compound is utilized in developing new materials with specific properties, such as polymers or coatings.

Case Study: Polymer Development
A project focused on synthesizing polymers incorporating this compound revealed enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for creating more durable materials suitable for various industrial applications.

Biological Studies

Overview
Researchers employ this compound to explore its effects on different biological systems, including interactions with enzymes and receptors.

Case Study: Enzyme Interaction Studies
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer progression. This inhibition suggests potential applications in developing anticancer therapies .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnti-inflammatory activity via cyclooxygenase inhibition
AgrochemicalsEffective herbicide against agricultural weeds
Material ScienceEnhanced thermal stability in polymer formulations
Biological StudiesInhibition of enzymes linked to cancer progression

Mechanism of Action

The mechanism of action of Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Yield (%) Key Properties/Applications References
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate 3: 4-Cl-C₆H₄; 5: COOEt 250.68 57–70 Antimicrobial precursor
Ethyl 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4g) 4: Br; 3: 4-MeO-C₆H₄; 5: COOEt 349.21 56 Potential antitumor activity
Ethyl 3-(4-nitrophenyl)-1H-pyrazole-5-carboxylate 3: 4-NO₂-C₆H₄; 5: COOEt 261.24 N/A Higher polarity due to NO₂ group
Ethyl 1-(4-bromobutyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate (6) N1: 4-bromobutyl; 3: 4-Cl-C₆H₄; 5: COOEt 389.67 75 Enhanced lipophilicity for CNS targeting

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in ) increase polarity, affecting solubility and binding affinity.
  • Bulkier substituents (e.g., 4-bromobutyl in ) improve lipophilicity, aiding blood-brain barrier penetration.
  • Halogen substituents (Cl, Br) enhance antimicrobial potency due to increased electrophilicity .

Key Observations :

  • Derivatives with sulfonamide moieties (e.g., ) exhibit broad-spectrum antibacterial activity.
  • Trifluoromethyl groups (e.g., ) improve metabolic stability and target selectivity.

Crystallographic and Stability Comparisons

Compound Dihedral Angle (°) Stabilizing Interactions References
This compound 3.64 (pyrazole/4-Cl-C₆H₄) C–H⋯O, C–H⋯π
Ethyl 4-bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate (4i) 81.15 (pyrazole/unsubstituted C₆H₅) C–H⋯O, van der Waals

Key Observations :

  • Planar substituents (e.g., 4-Cl-C₆H₄) enhance π-π stacking, critical for protein binding .
  • Non-planar groups (e.g., 2-oxoethyl in ) reduce crystallinity but improve solubility.

Biological Activity

Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound belongs to the pyrazole class of compounds, which are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a chlorine atom on the phenyl ring enhances its pharmacological potential by influencing lipophilicity and receptor interactions.

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .

2. Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) . This action makes it a candidate for treating inflammatory diseases.

3. Anticancer Activity
this compound has been investigated for its anticancer potential across several cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against various cancer types:

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
A54926.00

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes and tumor progression.
  • Receptor Binding : It may bind to various receptors, modulating cellular responses that lead to reduced inflammation or tumor growth .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Anti-inflammatory Study : In a controlled experiment, the compound was administered to animal models with induced inflammation. Results showed a significant reduction in inflammatory markers compared to controls, supporting its use as an anti-inflammatory agent.
  • Cytotoxicity Evaluation : In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in dose-dependent cytotoxicity, with notable effects observed at concentrations as low as 10 µM .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, a one-pot Biginelli reaction using aromatic aldehydes, ethyl acetoacetate, and thioureas under reflux in ethanol or THF, catalyzed by HCl or Me3_3Al . Key parameters include temperature control (80–120°C) and stoichiometric ratios of reactants. Yield optimization (e.g., 70% in ) requires monitoring via TLC and purification via column chromatography (ethyl acetate/petroleum ether) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR in DMSO-d6_6 or CDCl3_3 to confirm substituent positions (e.g., δ 13.38 ppm for pyrazole NH in ).
  • X-ray diffraction : Single-crystal analysis (e.g., Bruker APEXII CCD) reveals bond angles, torsion angles (e.g., N1–C4–C3–O1 = 175.6°), and intermolecular interactions (C–H⋯O hydrogen bonds) .
  • Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., m/z 450.2 in ).

Q. What preliminary biological screening assays are recommended for this pyrazole derivative?

  • Methodology : Initial assays include:

  • Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria.
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC50_{50} determination).
  • Enzyme inhibition : Kinase or COX-2 inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data (e.g., dihedral angles, hydrogen bonding) be resolved?

  • Methodology :

  • Use SHELX software (e.g., SHELXL97) for refinement, focusing on R-factor minimization (target < 0.05) and hydrogen-bond geometry validation .
  • Compare experimental data with DFT calculations (e.g., Gaussian09) for bond angles and torsional strain analysis. For example, reports a pyrazole/chlorophenyl dihedral angle of 3.65°, while notes 81.15° for unsubstituted benzene rings, suggesting substituent-dependent conformational flexibility .

Q. What strategies improve yield and purity in multi-step syntheses involving this compound?

  • Methodology :

  • Stepwise purification : Intermediate isolation via acid-base extraction (e.g., NaHCO3_3 wash for carboxylate removal) .
  • Catalyst screening : Test Lewis acids (e.g., Me3_3Al vs. BF3_3) for amide bond formation (General Procedure F2 in ).
  • Solvent optimization : Replace THF with DMF for higher polarity in cyclization steps .

Q. How do computational models predict the compound’s reactivity in nucleophilic/electrophilic substitution?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., pyrazole C4 for electrophilic attack) .
  • Validate with experimental kinetic studies (e.g., monitoring Cl substitution rates under basic conditions) .

Q. What mechanisms explain the compound’s bioactivity in cancer cell apoptosis (e.g., integrin β4 nuclear translocation)?

  • Methodology :

  • Western blotting : Track integrin β4 localization in treated vs. untreated cells.
  • Molecular docking : Simulate binding to integrin β4 using AutoDock Vina (PDB: 4WKQ) .
  • ROS assays : Measure reactive oxygen species generation via DCFH-DA fluorescence .

Data Contradiction Analysis

Q. Conflicting reports on hydrogen-bonding networks in crystal structures: How to validate?

  • Resolution : Compare packing motifs across multiple datasets (e.g., vs. 12). Use Mercury CSD 2.0’s "Packing Similarity" tool to quantify structural overlaps and identify polymorph-dependent variations .

Discrepancies in biological activity across analogs (e.g., trifluoromethyl vs. chlorophenyl derivatives):

  • Resolution : Perform SAR studies, systematically varying substituents (e.g., 4-Cl vs. 4-CF3_3) and testing in standardized assays. shows SEC (4-Cl analog) induces apoptosis, while trifluoromethyl derivatives in show altered pharmacokinetics .

Methodological Tools

  • Crystallography : SHELX suite , Mercury .
  • Synthesis : Biginelli reaction , Me3_3Al-mediated amidation .
  • Computational : Gaussian09 , AutoDock Vina .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
Reactant of Route 2
Ethyl 3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

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